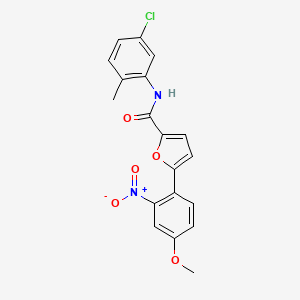![molecular formula C26H24FN3O2S B2883573 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline CAS No. 872200-29-8](/img/structure/B2883573.png)
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as BPIP and has been synthesized using various methods. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline' involves the reaction of 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline with benzenesulfonyl chloride in the presence of a base to form the target compound.
Starting Materials
3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline, benzenesulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add benzenesulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Wash the organic layer with water and brine, Dry the organic layer over anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the target compound
Wirkmechanismus
BPIP exerts its pharmacological effects by binding to the dopamine D3 receptor and modulating its signaling pathways. BPIP has been shown to act as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways that regulate various physiological and behavioral processes.
Biochemische Und Physiologische Effekte
BPIP has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the inhibition of cancer cell proliferation, and the regulation of neuronal activity. BPIP has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BPIP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various scientific research fields. However, BPIP also has some limitations, including its relatively complex synthesis method and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of BPIP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various scientific research fields, and the investigation of its pharmacological effects on other signaling pathways and physiological processes. Additionally, further studies are needed to explore the potential side effects and toxicity of BPIP at different doses and in different experimental models.
Wissenschaftliche Forschungsanwendungen
BPIP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. BPIP has been shown to exhibit potent and selective binding to dopamine D3 receptors, which makes it a potential therapeutic agent for the treatment of drug addiction and other psychiatric disorders. BPIP has also been shown to have antiproliferative effects on cancer cells, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKHZHWHVGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)

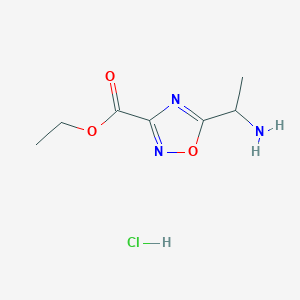

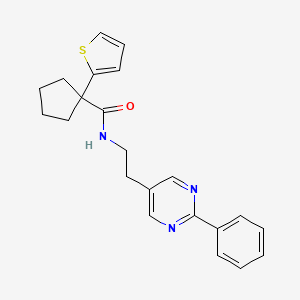
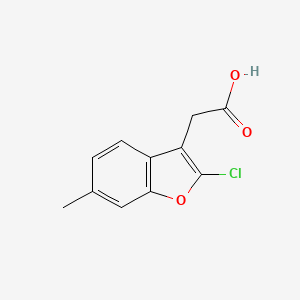

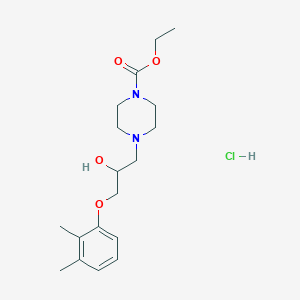
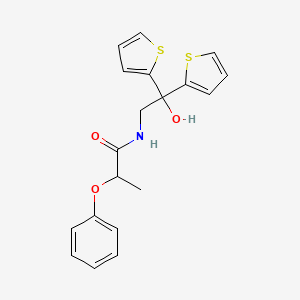
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)

